REACTION_SMILES
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[CH2:28]([Cl:29])[Cl:30].[Cl:22][C:23](=[O:24])[O:25][CH2:26][CH3:27].[Na+:16].[Na+:17].[O-:18][C:19](=[O:20])[O-:21].[OH2:31].[c:1]1([CH:7]([CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[NH2:15])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]([CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[NH:15][C:23](=[O:24])[O:25][CH2:26][CH3:27])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(Cc1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)NC(Cc1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |